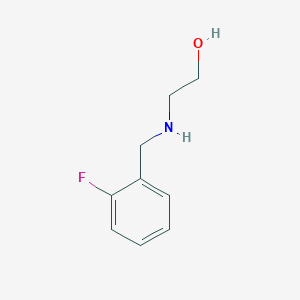

2-((2-Fluorobenzyl)amino)ethanol

説明

Contextualization of Amino Alcohols in Synthetic and Medicinal Chemistry

Amino alcohols, particularly β-amino alcohols, are a class of organic compounds characterized by the presence of both an amine and an alcohol functional group. The strategic placement of these groups in relation to each other is pivotal to their chemical reactivity and biological activity.

The β-amino alcohol motif is a privileged structural element in the field of chemical synthesis, valued for its wide-ranging applications. acsgcipr.org This structural framework is a cornerstone in the development of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Many biologically active molecules, including a number of essential medicines, feature the β-amino alcohol scaffold, highlighting its importance in medicinal chemistry. acsgcipr.org For instance, drugs like salbutamol (B1663637) and propranolol, which are used to treat respiratory and circulatory diseases respectively, are based on this structural motif. acsgcipr.org

Beyond their direct use in bioactive compounds, chiral β-amino alcohols are crucial as chiral ligands and auxiliaries in asymmetric catalysis. rroij.comresearchgate.net Their ability to form stable complexes with metal centers and create a specific chiral environment allows for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. rroij.com The construction of the β-amino alcohol fragment is often achieved through methods like the nucleophilic attack of an amine on an epoxide or the reduction of amino acids. acsgcipr.orgresearchgate.net However, researchers continue to develop novel, more efficient synthetic strategies to access these valuable building blocks. westlake.edu.cn

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical research, particularly in the pharmaceutical and materials science sectors. acs.orgyoutube.comnbinno.com The unique properties of the fluorine atom—its high electronegativity, small size (comparable to hydrogen), and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a molecule. nbinno.comtandfonline.com

In medicinal chemistry, selective fluorination is a widely used tactic to enhance a drug candidate's profile. tandfonline.com Incorporating fluorine can lead to:

Improved Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450. This can increase the drug's half-life. tandfonline.comnih.gov

Enhanced Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of the drug. tandfonline.comnih.gov

Altered Physicochemical Properties: Fluorination can affect a molecule's acidity (pKa), lipophilicity, and membrane permeability, which are all critical factors for bioavailability. tandfonline.comnih.gov

These benefits have led to a significant number of fluorinated compounds being developed as pharmaceuticals for various diseases. tandfonline.com In material science, fluorinated compounds are key to developing advanced materials like fluoropolymers, which exhibit high thermal stability and chemical resistance. nbinno.com

Overview of the Chemical Compound's Structural Significance

The chemical compound 2-((2-Fluorobenzyl)amino)ethanol represents a specific molecular architecture that combines the key features discussed above.

The structure of this compound consists of several key components:

An Ethanolamine (B43304) Backbone: At its core is an ethanolamine structure, which provides the characteristic β-amino alcohol functionality (an amino group and a hydroxyl group separated by two carbon atoms).

A Secondary Amine: The nitrogen atom is bonded to both the ethyl alcohol group and a benzyl (B1604629) group, making it a secondary amine. libretexts.org

A Benzyl Group: A benzyl group is a benzene (B151609) ring attached to a CH₂ group.

A Fluorine Substituent: A fluorine atom is attached to the benzene ring at the ortho- (or 2-) position relative to the benzyl group's attachment point.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FNO | nih.govepa.gov |

| Molecular Weight | 169.20 g/mol | nih.gov |

| IUPAC Name | 2-[(2-fluorophenyl)methylamino]ethanol | nih.gov |

| CAS Number | 64834-60-2 | nih.gov |

The strategic combination of the β-amino alcohol scaffold with a fluorinated benzyl group makes this compound a compound with potential for further investigation in various areas of chemical research, including as a building block for more complex molecules in medicinal and materials science.

Structure

3D Structure

特性

IUPAC Name |

2-[(2-fluorophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBZLORTKBGHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405933 | |

| Record name | 2-((2-Fluorobenzyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64834-60-2 | |

| Record name | Ethanol, 2-[[(2-fluorophenyl)methyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64834-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Fluorobenzyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Fluorobenzyl Amino Ethanol and Analogues

Established and Emerging Synthetic Routes for Vicinal Amino Alcohols

The development of efficient methods for constructing the 1,2-amino alcohol framework is a central theme in modern organic synthesis. nih.govresearchgate.netscispace.com These strategies often aim to control the stereochemistry at the two adjacent stereocenters, leading to the formation of specific enantiomers or diastereomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for accessing enantiomerically pure vicinal amino alcohols, which are critical as chiral building blocks and in drug development. koreascience.krnih.govnih.gov A variety of powerful methods have been established to achieve high levels of stereocontrol.

One prominent strategy is the asymmetric transfer hydrogenation of α-amino ketones. acs.orgnih.gov This method offers a safe and operationally simple route to chiral 1,2-amino alcohols, avoiding the need for high-pressure hydrogenation equipment. acs.org Ruthenium catalysts, in particular, have shown high efficacy in the enantioselective reduction of unprotected α-amino ketones, yielding products with excellent enantioselectivities (>99% ee) and in high yields. nih.gov For the synthesis of 2-((2-Fluorobenzyl)amino)ethanol, a plausible route would involve the asymmetric transfer hydrogenation of the corresponding α-(2-fluorobenzylamino)acetaldehyde or a related ketone precursor.

Another powerful approach is the asymmetric aminohydroxylation of alkenes. This reaction, for which Barry Sharpless was awarded a Nobel Prize, allows for the direct installation of both amino and hydroxyl groups across a double bond in a stereocontrolled manner. uni-muenster.de While this method is highly effective for one regioisomer, recent developments in photochemistry have enabled access to the complementary regioisomer. uni-muenster.de

The ring-opening of epoxides and aziridines with suitable nucleophiles is a classical yet consistently effective method for synthesizing vicinal amino alcohols. nih.gov The stereochemistry of the starting epoxide or aziridine (B145994) directly translates to the product, making it a reliable strategy. For instance, the reaction of 2-fluorobenzylamine (B1294385) with an enantiopure epoxide would yield a chiral this compound derivative.

Furthermore, asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) has emerged as a potent biocatalytic method. acs.orgmanchester.ac.uk This approach can deliver (S)-configured vicinal amino alcohols with high conversions (up to 99%) and excellent enantiomeric excess (>99% ee). acs.org

Table 1: Comparison of Asymmetric Synthesis Approaches for Vicinal Amino Alcohols

| Method | Key Reagents/Catalysts | Advantages | Potential Application for this compound Synthesis |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium catalysts, Formic acid/triethylamine (B128534) | High enantioselectivity, operational simplicity, no high pressure needed. acs.org | Reduction of α-(2-fluorobenzylamino)acetaldehyde. |

| Asymmetric Aminohydroxylation | Osmium catalysts, Chiral ligands | Direct difunctionalization of alkenes, high stereocontrol. uni-muenster.de | Reaction of a suitable alkene with a nitrogen source and an oxidizing agent. |

| Ring-Opening of Epoxides | Chiral epoxides, 2-Fluorobenzylamine | Stereospecific, reliable. nih.gov | Nucleophilic attack of 2-fluorobenzylamine on a chiral epoxide. |

| Asymmetric Reductive Amination | Amine dehydrogenases (AmDHs) | High conversion and enantioselectivity, green chemistry. acs.orgmanchester.ac.uk | Biocatalytic amination of a suitable α-hydroxy ketone with 2-fluorobenzylamine. |

| Copper-Catalyzed Reductive Coupling | Copper catalysts, Chiral phosphine (B1218219) ligands | Access to complex amino alcohols from simple starting materials. chemrxiv.orgnih.govacs.org | Coupling of an aldehyde with an N-substituted allene. chemrxiv.org |

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of vicinal amino alcohols. rsc.orgrsc.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Amine dehydrogenases (AmDHs) , as mentioned earlier, have been engineered for the reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols. acs.orgmanchester.ac.uk These enzymes, derived from leucine (B10760876) amino acid dehydrogenase, can use ammonia (B1221849) as the amine source, but engineered variants can potentially accept primary amines like 2-fluorobenzylamine. acs.org

Transaminases are another class of enzymes that have been successfully employed in the synthesis of chiral amines and can be adapted for amino alcohol synthesis. They catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.

Hydrolases , such as lipases, are frequently used in the kinetic resolution of racemic vicinal amino alcohols. rsc.org In this approach, the enzyme selectively acylates one enantiomer of the racemic amino alcohol, allowing for the separation of the two enantiomers. While not an asymmetric synthesis in itself, it is a powerful tool for obtaining enantiopure compounds.

Table 2: Biocatalysts in Vicinal Amino Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Amine Dehydrogenases (AmDHs) | Reductive Amination | α-Hydroxy ketones, Amines | High enantioselectivity and conversion. acs.orgmanchester.ac.uk |

| Transaminases | Transamination | Ketones, Amino donors | High stereoselectivity. |

Transition Metal-Catalyzed Coupling Reactions in Amino Alcohol Synthesis

Transition metal-catalyzed reactions have revolutionized organic synthesis, and their application to the formation of vicinal amino alcohols is a testament to their power and versatility. acs.orgyoutube.com These methods often allow for the construction of the carbon-carbon backbone of the amino alcohol while simultaneously setting the required stereocenters.

Copper-catalyzed reductive coupling reactions have emerged as a powerful tool for the enantioselective synthesis of chiral 1,2-amino alcohols. chemrxiv.orgnih.govacs.org These reactions can couple aldehydes with N-substituted allenes in the presence of a copper catalyst and a chiral ligand to generate boryl-substituted 1,2-amino alcohol synthons with high enantioselectivity. chemrxiv.org These versatile intermediates can then be further functionalized.

Nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates provides access to anti-configured vicinal amino alcohol derivatives with high optical purity. nih.govacs.org A VAPOL-derived phosphoramidite (B1245037) ligand was found to be crucial for controlling the regiochemical outcome of the reaction. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of non-natural amino acids and amino alcohols. acs.org This typically involves the coupling of an alkylborane with an aryl or alkenyl halide.

Fluorine Introduction Strategies in Amino Alcohol Synthesis

The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability and bioavailability. sigmaaldrich.comacs.orgolemiss.edu For a molecule like this compound, the fluorine atom is introduced as part of a pre-fluorinated building block, but direct fluorination methods are also crucial in the broader context of synthesizing fluorinated analogues.

Direct Fluorination Methods

Direct fluorination involves the introduction of a fluorine atom into a molecule that does not already contain one. researchgate.net These methods can be challenging due to the high reactivity of many fluorinating agents.

Electrophilic fluorination employs reagents that act as a source of "F+". lew.ro Reagents like Selectfluor® are considered safer alternatives to harsher methods and can selectively fluorinate a range of substrates. lew.ro

Nucleophilic fluorination utilizes a fluoride (B91410) source, such as an alkali or ammonium (B1175870) fluoride, to displace a leaving group, such as an alcohol or a sulfonate ester. sigmaaldrich.comorganic-chemistry.org Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®, are effective for the deoxofluorination of alcohols. sigmaaldrich.combeilstein-journals.orgthieme-connect.com

Photocatalytic C-H fluorination has emerged as a mild and selective method for the direct fluorination of C-H bonds, including those in amino acids. researchgate.netnih.gov This technique offers a powerful way to access fluorinated molecules that might be difficult to synthesize using other methods.

Synthesis Utilizing Fluorinated Building Blocks

The use of pre-fluorinated starting materials is a robust and common strategy for the synthesis of complex fluorinated molecules. olemiss.edulew.ronih.govnih.govalfa-chemistry.comenamine.net This approach avoids the often harsh conditions required for direct fluorination and allows for the precise placement of the fluorine atom.

In the context of this compound, the most straightforward synthesis would involve the use of 2-fluorobenzaldehyde (B47322) as a key building block. This readily available starting material can undergo reductive amination with ethanolamine (B43304) to directly yield the target compound.

Alternatively, 2-fluorobenzylamine can be reacted with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. For example, reaction with 2-bromoethanol (B42945) or ethylene (B1197577) oxide would furnish this compound.

The synthesis of fluorinated analogues could involve a wide range of other fluorinated building blocks, such as fluorinated pyrazoles and pyrimidines, which are important in drug discovery. alfa-chemistry.com

Table 3: Overview of Fluorinated Building Blocks and Reagents

| Compound/Reagent | Type | Application |

|---|---|---|

| 2-Fluorobenzaldehyde | Building Block | Reductive amination with ethanolamine. |

| 2-Fluorobenzylamine | Building Block | Reaction with 2-bromoethanol or ethylene oxide. |

| Selectfluor® | Electrophilic Fluorinating Agent | Direct fluorination of various substrates. lew.ro |

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic Deoxyfluorinating Agent | Conversion of alcohols to fluorides. sigmaaldrich.comthieme-connect.com |

Multi-Component and One-Pot Synthetic Protocols

Several methodologies documented for the synthesis of amino alcohols and related nitrogen-containing heterocycles can be adapted for the target compound. The Mannich reaction, a classic example of a three-component condensation, involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov A hypothetical one-pot synthesis of this compound could be envisioned through the reductive amination of 2-fluorobenzaldehyde with ethanolamine. However, more advanced MCRs offer greater structural diversity.

One such powerful approach is the boronic acid-based three-component condensation. This method facilitates the stereoselective preparation of anti-α-(difluoromethyl)-β-amino alcohols by reacting an aldehyde, an amine, and an alkenyl or aryl boronic acid in a single step. acs.org Adapting this for analogues of this compound could involve the condensation of 2-fluorobenzaldehyde, an appropriate amine, and a vinyl boronic acid derivative, followed by subsequent reduction.

Researchers have developed numerous catalysts to facilitate these one-pot syntheses, including Lewis acids, Brønsted acids, and biodegradable catalysts like tannic acid for the synthesis of aminoalkyl naphthols. orientjchem.org The choice of catalyst is crucial for achieving high yields and selectivity. For instance, metal triflates have been used to mediate the one-pot synthesis of N-sulfonylamidines from N-acylsulfonamides, demonstrating the tolerance of these reactions to various functional groups. rsc.org Such protocols highlight the potential for developing a robust, one-pot synthesis for this compound by carefully selecting the starting materials and a suitable catalytic system.

Table 1: Overview of Selected One-Pot/Multi-Component Methodologies

| Methodology | Key Reactants | Catalyst/Reagent | Potential Application for Analogues | Reference |

|---|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine, Compound with acidic proton | Acid or Base | Synthesis of β-amino ketones as precursors | nih.gov |

| Boronic Acid MCR | Aldehyde, Amine, Boronic Acid | None (spontaneous) | Stereoselective synthesis of β-amino alcohols | acs.org |

| Aminoalkyl Naphthol Synthesis | Aromatic Aldehyde, 2-Naphthol, Amine | Tannic Acid | Synthesis of complex amino alcohol structures | orientjchem.org |

Control of Stereochemistry in Amino Alcohol Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry, making the enantioselective synthesis of amino alcohols a critical area of research. nih.gov Chiral 1,2-amino alcohols are not only found in numerous pharmaceuticals and natural products but also serve as indispensable chiral auxiliaries and ligands in asymmetric synthesis. nih.govacs.org The development of methods to control the absolute and relative stereochemistry during the synthesis of this compound analogues is therefore of significant interest.

Strategies for stereocontrol can be broadly categorized into substrate-based, auxiliary-based, and catalyst-based approaches.

Catalyst-Based Strategies: The use of chiral catalysts is one of the most efficient methods for producing enantiomerically enriched compounds.

Metal-Catalyzed Reactions: A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to achieve high enantiomeric excess (up to 99% ee). westlake.edu.cn Similarly, a unified, stereodivergent synthesis using copper hydride catalysis allows for the construction of all possible stereoisomers of an amino alcohol from an enal substrate by selecting the appropriate enantiomer of the chiral ligand and olefin geometry of the starting material. mit.edu

Organocatalysis: Small organic molecules can also act as chiral catalysts. C₂-symmetric chiral amino alcohols have been synthesized and used as organocatalysts in the enantioselective ring opening of epoxides, achieving high enantiomeric excess (up to 97%). tandfonline.com

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. nih.gov Engineered amine dehydrogenases (AmDHs) and transaminases can convert ketones into chiral amines with excellent enantioselectivity (>99% ee). frontiersin.orgrsc.org Dual-enzyme cascade systems have been designed for the synthesis of bichiral amino alcohols from diketones, demonstrating high chemoselectivity and diastereoselectivity (dr ≥ 98:2). nih.gov

Substrate and Auxiliary-Based Strategies: These methods rely on the inherent chirality of the starting material or a temporarily attached chiral group to direct the formation of new stereocenters.

Chiral Pool Synthesis: Readily available chiral molecules like amino acids can serve as starting points. For example, naturally occurring serine can be used to synthesize vicinal amino alcohols through the diastereoselective addition of organometallic reagents to a serine-derived amino aldehyde. aalto.fi N-Boc-protected amino esters can also be reduced to provide 1,2-amino alcohols without racemization. acs.org

Ring-Opening Reactions: The stereoselective ring-opening of chiral epoxides or aziridines with nucleophiles is a robust method for producing chiral amino alcohols and their derivatives. acs.orgnih.gov For instance, the reaction of 1-(trifluoromethyl) epoxy ethers with a dimethylaluminum amide, followed by a chelation-controlled reduction, yields anti-(trifluoromethyl) β-amino alcohols with high diastereomeric excess (90% de). acs.org

Table 2: Comparison of Stereoselective Synthesis Strategies for Amino Alcohols

| Strategy | Method | Catalyst/Reagent | Stereoselectivity Achieved (for analogues) | Reference |

|---|---|---|---|---|

| Metal Catalysis | Asymmetric Cross Aza-Pinacol Coupling | Chromium complex with chiral ligand | Up to 99% ee | westlake.edu.cn |

| Metal Catalysis | Hydrosilylation/Hydroamination | Copper Hydride with chiral ligand | High diastereo- and enantioselectivity | mit.edu |

| Biocatalysis | Dual-Enzyme Cascade | Engineered Dehydrogenases (e.g., PvDAPDH, BmGDH) | dr ≥ 98:2, ee > 99% | nih.gov |

| Biocatalysis | Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | ee > 99% | frontiersin.org |

| Substrate Control | Ring-Opening of Epoxides | Dimethylaluminum amide | 90% de | acs.org |

| Auxiliary Control | Reduction of N-protected amino esters | LiAlH₄ or NaBH₄ | High, no racemization observed | acs.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 2 Fluorobenzyl Amino Ethanol

Other Spectroscopic Techniques

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 2-((2-Fluorobenzyl)amino)ethanol. libretexts.orgvscht.cz The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.orgyoutube.com

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the alcohol group and indicative of hydrogen bonding. researchgate.net

N-H stretch: A moderate absorption in the 3300-3500 cm⁻¹ region.

C-H stretches (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ range.

C-F stretch: A strong absorption typically in the 1250-1000 cm⁻¹ region.

C-O stretch: Found in the 1260-1000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400 - 3200 | Strong, Broad |

| N-H (amine) | 3300 - 3500 | Moderate |

| C-H (aromatic) | 3100 - 3000 | Variable |

| C-H (aliphatic) | 3000 - 2850 | Variable |

| C=C (aromatic) | 1600 - 1450 | Variable |

| C-F (aryl fluoride) | 1250 - 1000 | Strong |

| C-O (alcohol) | 1260 - 1000 | Strong |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the molecular formula of this compound. nih.govnist.gov The compound has a molecular formula of C₉H₁₂FNO and a monoisotopic mass of approximately 169.09 g/mol . epa.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. Fragmentation patterns observed in the spectrum can provide further structural information by revealing the stable fragments that the molecule breaks into upon ionization.

Advanced Analytical Methodologies for Detection and Quantification

For the detection and quantification of this compound in various matrices, more advanced and sensitive analytical methods are often required. High-performance liquid chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), offers excellent selectivity and sensitivity for analyzing complex mixtures. nih.gov Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be utilized, especially for volatile derivatives of the compound. cdc.govcdc.gov These hyphenated techniques allow for the separation of the analyte from other components in a sample, followed by its precise identification and quantification, making them invaluable for research and quality control purposes. researchgate.net

Derivatization Strategies for Chromatographic Analysis (e.g., HPLC/ESI-MS)

The analysis of polar compounds such as this compound by reversed-phase high-performance liquid chromatography (HPLC) can be challenging due to their poor retention on nonpolar stationary phases. Furthermore, their ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS) can be variable. To overcome these limitations, derivatization strategies are employed to modify the chemical structure of the analyte, thereby enhancing its chromatographic retention and improving its detectability by mass spectrometry. The primary targets for derivatization on the this compound molecule are the secondary amine and primary hydroxyl functional groups.

Several derivatization reagents can be utilized to tag these functional groups, introducing moieties that increase the hydrophobicity and/or the ionization efficiency of the molecule. Common strategies include benzoylation, dansylation, and derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Benzoylation

Benzoyl chloride is a reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under basic conditions to form the corresponding benzoyl derivatives. nih.govnih.govnih.govresearchgate.net This process not only increases the molecular weight but also significantly enhances the hydrophobicity of the analyte, leading to improved retention in reversed-phase HPLC. nih.govresearchgate.netnih.gov The introduction of the benzoyl group can also improve the ionization efficiency in ESI-MS, resulting in lower detection limits. nih.govnih.gov For this compound, both the secondary amine and the primary hydroxyl group can potentially be benzoylated. The reaction would proceed as illustrated below:

Reaction of this compound with Benzoyl Chloride

This compound + 2 Benzoyl Chloride (in the presence of a base) → N-benzoyl-N-(2-fluorobenzyl)-2-(benzoyloxy)ethan-1-amine + 2 HCl

The resulting di-benzoylated derivative would exhibit significantly longer retention times on a C18 column compared to the underivatized compound.

Dansylation

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used derivatizing agent that reacts with primary and secondary amines. researchgate.netresearchgate.netnih.gov The resulting dansyl derivatives are highly fluorescent, which allows for sensitive detection by fluorescence detectors. researchgate.netresearchgate.net In the context of HPLC/ESI-MS, the dansyl group, with its tertiary amine, can enhance protonation and thus the signal intensity in positive ion mode ESI. nih.gov The derivatization of this compound with dansyl chloride would primarily occur at the secondary amine.

Reaction of this compound with Dansyl Chloride

This compound + Dansyl Chloride → N-dansyl-2-((2-fluorobenzyl)amino)ethanol + HCl

Derivatization with FMOC-Cl

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a well-established reagent for the derivatization of primary and secondary amines. ikm.org.mynih.govsigmaaldrich.com The reaction is typically rapid and results in stable derivatives. nih.gov The FMOC group is highly hydrophobic, leading to a substantial increase in retention time in reversed-phase HPLC. ikm.org.my Furthermore, the FMOC derivatives can be detected by both UV and fluorescence detectors. For mass spectrometric detection, the FMOC-derivatized analytes can be readily ionized. nih.gov

Reaction of this compound with FMOC-Cl

This compound + FMOC-Cl → (9H-fluoren-9-yl)methyl (2-((2-fluorobenzyl)amino)ethyl) carbonate + HCl

The choice of derivatization strategy depends on the analytical requirements, such as the desired sensitivity, the available instrumentation, and the nature of the sample matrix. For quantitative analysis, the use of a stable isotope-labeled derivatizing agent can be employed to generate an internal standard, which can compensate for variations in derivatization efficiency and matrix effects. nih.gov

Below are interactive data tables summarizing the expected chromatographic and mass spectrometric data for the derivatized forms of this compound based on the principles of these derivatization strategies.

Table 1: Expected HPLC-MS Data for Derivatized this compound

| Derivative | Derivatizing Reagent | Expected Molecular Weight (Monoisotopic) | Expected [M+H]⁺ (m/z) | Key Expected MS/MS Fragments (m/z) | Expected Chromatographic Behavior |

| Di-Benzoyl Derivative | Benzoyl Chloride | 377.1583 | 378.1656 | 105 (Benzoyl), 256 (M-Benzoyloxy), 272 (M-Benzoyl) | Significantly increased retention on RP-HPLC |

| Dansyl Derivative | Dansyl Chloride | 402.1465 | 403.1538 | 170 (Dimethylaminonaphthalene), 233 (Dansyl) | Increased retention on RP-HPLC |

| FMOC Derivative | FMOC-Cl | 391.1533 | 392.1606 | 179 (Fluorenyl), 222 (FMOC) | Substantially increased retention on RP-HPLC |

Computational and Theoretical Investigations of 2 2 Fluorobenzyl Amino Ethanol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying molecular systems. It is particularly well-suited for investigating the properties of organic molecules like 2-((2-Fluorobenzyl)amino)ethanol.

DFT calculations can provide a detailed picture of the electronic landscape of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as their energies and spatial distributions determine the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. nih.gov

The electronic structure is heavily influenced by the presence of electronegative atoms (fluorine, oxygen, nitrogen). A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution, highlighting electron-rich areas (like the oxygen and nitrogen atoms) that are susceptible to electrophilic attack and electron-poor areas (like the hydrogen atoms of the alcohol and amine groups) that are prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis would further quantify the charge distribution and describe the delocalization of electron density and intramolecular hydrogen bonding. nih.gov

Table 1: Exemplary Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative of typical DFT output and not based on published results for this specific compound.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| NBO Charge on Oxygen | -0.75 e | Highlights its role as a hydrogen bond acceptor |

| NBO Charge on Nitrogen | -0.90 e | Indicates its nucleophilic character |

The flexibility of the ethanolamine (B43304) side chain and its attachment to the fluorobenzyl group allows this compound to exist in multiple conformations. Geometry optimization using DFT would identify the stable conformers and their relative energies. frontiersin.org A Potential Energy Surface (PES) scan, performed by systematically rotating key dihedral angles (e.g., C-C-N-C, O-C-C-N), would map out the conformational landscape and locate the transition states separating the energy minima. researchgate.net

The presence of the ortho-fluorine atom on the benzene (B151609) ring can introduce steric hindrance and electrostatic interactions that influence the preferred orientation of the side chain. colostate.edu Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the amine's nitrogen or the fluorine atom is a possibility that would significantly stabilize certain conformations. frontiersin.org Comparing the energies of various optimized conformers allows for the determination of the global minimum energy structure, which is the most likely conformation to be observed at low temperatures. nih.gov

Table 2: Hypothetical Relative Energies of Optimized Conformers for this compound (Note: This table illustrates potential outcomes of a conformational analysis.)

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| A (Global Minimum) | O-C-C-N: 60°, C-C-N-C: 180° | 0.00 | Intramolecular H-bond (OH···N) |

| B | O-C-C-N: 180°, C-C-N-C: 180° | 1.5 | Extended, anti-periplanar |

| C | O-C-C-N: 60°, C-C-N-C: 75° | 2.8 | Gauche conformation, steric interaction with F |

| D | O-C-C-N: -60°, C-C-N-C: 180° | 0.8 | Intramolecular H-bond (OH···N) |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their behavior in a condensed phase, such as in a solvent.

MD simulations can model how this compound interacts with solvent molecules, such as water. The simulation would track the formation and breaking of hydrogen bonds between the solute's hydroxyl and amine groups and the surrounding solvent molecules. Analysis of the Radial Distribution Functions (RDFs) for solute-solvent atoms would provide a quantitative measure of the solvation shell structure.

The choice of solvent can significantly impact the conformational preferences of the molecule. mpg.de In a polar protic solvent like water, conformations that maximize hydrogen bonding with the solvent may be favored over those stabilized by intramolecular hydrogen bonds. In a non-polar solvent, the reverse might be true. These simulations are vital for understanding how the environment affects the molecule's structure and properties.

MD simulations provide a powerful method for sampling the conformational space of a molecule at a given temperature. nih.gov By simulating the molecule's movements over nanoseconds or longer, a trajectory is generated that explores a wide range of possible conformations. This trajectory can be used to construct a free energy landscape, which maps the probability of finding the molecule in a particular conformation. nih.govnih.gov

These landscapes reveal the most populated conformational states and the energy barriers between them. For this compound, this would show the relative populations of conformers with and without intramolecular hydrogen bonds and how easily the molecule can transition between them in a dynamic environment. This dynamic view complements the static picture from DFT calculations. nih.gov

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and the associated energy barriers. scholaris.ca For this compound, several reaction types could be investigated.

For instance, the reaction of the amine group, the alcohol group, or reactions involving the aromatic ring could be modeled. DFT calculations can map the entire reaction coordinate, from reactants to products, through the transition state. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, according to transition state theory. dntb.gov.ua Comparing the activation energies for different potential reaction pathways can predict which reaction is most likely to occur. For example, one could theoretically investigate the mechanism of its reaction with an electrophile to determine if the attack occurs preferentially at the nitrogen, the oxygen, or the aromatic ring.

Table 3: Illustrative Reaction Energetics for a Hypothetical N-alkylation Reaction (Note: This table is a conceptual example of what a reaction energetics study would yield.)

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Molecule + CH₃I) | 0.0 | Initial state |

| 2 | Transition State 1 (TS1) | +15.2 | Sₙ2 attack of Nitrogen on CH₃I |

| 3 | Intermediate Complex | -5.0 | Product complex before dissociation |

| 4 | Products | -2.5 | Final separated products |

This theoretical framework demonstrates how computational methods can be applied to build a comprehensive understanding of the structure, dynamics, and reactivity of this compound, guiding future experimental work.

Understanding Reaction Pathways and Selectivity

The chemical reactivity of this compound is rich and varied, owing to the presence of multiple reactive sites. Computational studies are instrumental in mapping out the potential reaction pathways this molecule can undergo and in understanding the factors that lead to the selective formation of one product over another. Methodologies such as Density Functional Theory (DFT) are frequently employed to model these reactions, providing detailed information about the energies of reactants, transition states, and products.

A key aspect of the reactivity of this compound is the potential for neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgchem-station.com This phenomenon occurs when a nearby functional group in the molecule interacts with a reaction center, influencing the rate and stereochemistry of the reaction. wikipedia.orgchem-station.com In the case of this compound, both the nitrogen of the amino group and the oxygen of the ethanol (B145695) moiety possess lone pairs of electrons that can participate in intramolecular reactions.

For instance, in a substitution reaction at the carbon bearing the hydroxyl group, the adjacent amino group can act as an internal nucleophile. Computational modeling can elucidate the feasibility of this pathway by calculating the activation energy for the formation of a cyclic intermediate, such as an aziridinium (B1262131) ion. The stability of this intermediate and the energy barriers for its formation and subsequent ring-opening by an external nucleophile can be compared to the direct substitution pathway. This comparison helps to predict whether the reaction will proceed with retention or inversion of stereochemistry. chem-station.com

The table below illustrates a hypothetical comparison of activation energies for a substitution reaction on the alcohol moiety of this compound, highlighting the influence of neighboring group participation.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Direct SN2 Substitution | An external nucleophile directly attacks the carbon bearing the leaving group. | 30 | Inversion of stereochemistry |

| NGP via Amino Group | The internal amino group first forms a cyclic aziridinium intermediate, which is then opened by the nucleophile. | 22 | Retention of stereochemistry |

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

Furthermore, computational studies can investigate the selectivity of reactions involving the amino group, such as N-alkylation or N-acylation. The presence of the 2-fluorobenzyl group introduces steric and electronic effects that can influence the accessibility and nucleophilicity of the nitrogen atom. DFT calculations can model the transition states for these reactions, providing insights into how the fluorine substituent on the benzene ring affects the reaction barrier. The electron-withdrawing nature of the fluorine atom, for example, could modulate the nucleophilicity of the amine and thus its reactivity.

In addition to intramolecular effects, computational models can predict the selectivity of reactions under different catalytic conditions. For example, in a metal-catalyzed reaction, DFT can be used to study the interaction of this compound with the catalyst's active site. nih.gov By modeling the binding modes and the transition states for different reaction pathways, researchers can understand why a particular catalyst favors the formation of a specific product. This is particularly relevant for enantioselective reactions, where the goal is to produce a single enantiomer of a chiral product.

The following table outlines potential reaction types for this compound and the key factors influencing their selectivity that can be investigated computationally.

| Reaction Type | Reactive Site(s) | Key Factors Influencing Selectivity | Computational Investigation Method |

| O-Alkylation/Acylation | Hydroxyl Group | Steric hindrance from the benzyl (B1604629) group, electronic effects of the fluorine substituent. | DFT calculation of transition state energies. |

| N-Alkylation/Acylation | Amino Group | Nucleophilicity of the nitrogen, steric bulk of the benzyl group. | DFT calculation of transition state energies. |

| Cyclization | Amino and Hydroxyl Groups | Ring strain of the resulting heterocycle, stability of the transition state. | Reaction coordinate mapping using DFT. |

| Oxidation | Hydroxyl or Amino Group | Nature of the oxidizing agent, relative stability of the resulting aldehyde/ketone or imine. | Calculation of reaction thermodynamics and kinetics. |

By systematically exploring these reaction pathways and the subtle energetic differences between them, computational and theoretical investigations provide a detailed roadmap for the chemical behavior of this compound. This knowledge is invaluable for designing synthetic routes that are both efficient and highly selective.

Mechanistic Studies of Amino Alcohol Functionalization

The functionalization of amino alcohols like this compound can be selectively directed towards either the nitrogen or the oxygen atom, depending on the reaction conditions and reagents employed.

The secondary amino group in this compound is a primary site of nucleophilic reactivity. Generally, amines are more nucleophilic than alcohols due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation. epa.gov The nucleophilicity of the amino group allows it to readily participate in a variety of reactions.

One of the most common reactions is N-alkylation. The secondary amine can be alkylated to form tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination. However, direct alkylation with halides can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. organic-chemistry.org More controlled and selective N-alkylation can be achieved using methods like the "hydrogen-borrowing" strategy, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst. nih.govresearchgate.net In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

Another key reaction is N-acylation, the formation of an amide bond by reacting the amine with an acylating agent such as an acyl chloride or anhydride. Due to the high nucleophilicity of the amine, this reaction is typically fast and highly selective for the nitrogen atom over the hydroxyl group under standard conditions. nih.govmdpi.com The resulting amides are stable functional groups found in many biologically active molecules. The first step in the formation of some heterocyclic systems, such as 3,1-benzoxazines from 2-aminobenzyl alcohol, involves the nucleophilic attack of the amino group on a carbonyl carbon. bldpharm.com While amine functions are generally poor leaving groups in substitution reactions, they can be converted into good leaving groups, such as in the Hofmann elimination of quaternary ammonium salts. libretexts.org

The reactivity of the amino group is influenced by the 2-fluorobenzyl substituent. The electron-withdrawing nature of the fluorine atom can slightly decrease the basicity and nucleophilicity of the amine compared to an unsubstituted N-benzyl group, although it remains a highly reactive nucleophile.

Table 1: Comparison of Functional Group Reactivity in Amino Alcohols

| Functional Group | Relative Nucleophilicity | Common Reactions | Influencing Factors |

| Amino (R₂NH) | Higher | N-Alkylation, N-Acylation, Reductive Amination | Steric hindrance, electronic effects from substituents, solvent, pH |

| Hydroxyl (R-OH) | Lower | O-Alkylation (as alkoxide), O-Acylation, Esterification, Dehydration | Activation (e.g., protonation, derivatization), basicity of the medium |

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional group, though its reactivity is often secondary to the more nucleophilic amino group. nih.gov Direct reaction at the hydroxyl group in the presence of an unprotected amine can be challenging and typically requires specific conditions to enhance its reactivity or selectivity.

The hydroxyl group itself is a weak nucleophile and a very poor leaving group (OH⁻). libretexts.org To facilitate reactions where the hydroxyl group acts as a leaving group, it must first be converted into a more stable one. A common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺. This creates a good leaving group, water (H₂O), allowing for Sₙ1 or Sₙ2 substitution reactions with nucleophiles like halide ions. libretexts.orgmsu.edu

Alternatively, the hydroxyl group can be made more nucleophilic to participate in reactions like O-alkylation or O-acylation. This is typically achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride or potassium tert-butoxide) to form the corresponding alkoxide. google.com This alkoxide is a much stronger nucleophile and can readily react with electrophiles like alkyl halides in a Williamson-ether-synthesis-type reaction. msu.edu

Chemoselective O-acylation in the presence of an amine is difficult but can be achieved. nih.gov It often requires specific catalysts or activating agents that selectively activate the hydroxyl group. For example, certain conditions can promote O-acylation by activating the O-H bond through catalytic intermediates. nih.gov

Complexation Chemistry and Ligand Properties

Amino alcohols are excellent ligands in coordination chemistry because they possess two potential donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyl group. This allows them to form stable chelate rings with metal ions.

This compound can act as a bidentate ligand, coordinating to a central metal ion through both its nitrogen and oxygen atoms to form a stable five-membered chelate ring. The complexation of amino alcohols with various transition metals has a long history and is of significant interest due to the diverse applications of the resulting complexes. The coordination can occur with a wide range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II).

In these complexes, the amino alcohol typically acts as a neutral or, upon deprotonation of the hydroxyl group, a monoanionic ligand. The geometry and stability of the resulting metal complex depend on several factors, including the nature of the metal ion, the solvent, the pH of the solution, and the steric and electronic properties of the ligand itself. The presence of the bulky 2-fluorobenzyl group can influence the stereochemistry and coordination sphere of the metal complex. The fluorine atom can also participate in weak interactions, further influencing the crystal packing and properties of the complex.

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as readily available precursors for a vast array of chiral ligands. researchgate.netresearchgate.net When this compound is used in its enantiomerically pure form, it can be a valuable building block for synthesizing chiral ligands for metal-catalyzed asymmetric reactions. These reactions are crucial for producing enantiomerically pure pharmaceuticals and fine chemicals.

These ligands modify the environment around a metal center, creating a chiral pocket that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. researchgate.net Chiral β-amino alcohol-derived ligands have been successfully employed in numerous catalytic processes, including:

Asymmetric transfer hydrogenation of ketones and imines, where they form highly efficient catalysts with ruthenium. acs.org

Enantioselective addition of organozinc reagents to aldehydes. sigmaaldrich.com

Asymmetric C-H functionalization reactions. nih.gov

The effectiveness of these ligands often stems from the rigid and well-defined conformation they adopt upon coordination to the metal center. The substituents on both the nitrogen and the carbon bearing the hydroxyl group play a crucial role in creating the optimal steric and electronic environment for high enantioselectivity. The 2-fluorobenzyl group in the title compound can provide beneficial steric bulk and electronic properties for such applications.

Table 2: Potential Applications of Chiral this compound Derivatives in Asymmetric Catalysis

| Catalytic Reaction | Metal Catalyst (Typical) | Role of Chiral Ligand | Expected Outcome |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Forms a rigid chelate, creating a chiral environment for hydride transfer. | Enantioselective reduction of prochiral ketones or imines to chiral alcohols or amines. |

| Enantioselective Alkylation | Zinc (Zn), Titanium (Ti) | Controls the facial selectivity of nucleophilic attack on aldehydes. | High enantiomeric excess in the formation of chiral secondary alcohols. |

| Asymmetric C-H Activation | Palladium (Pd), Rhodium (Rh) | Directs the metal to a specific C-H bond and controls the stereochemistry of bond formation. | Enantioselective synthesis of complex molecules through functionalization of unactivated C-H bonds. |

Mechanistic Insights into Fluorination Reactions

The specified compound, this compound, contains a fluorine atom on the benzene ring. However, this compound is generally not a reagent used for fluorination, nor is it typically a direct product of a fluorination reaction in the final synthetic steps. Instead, the fluorine atom is incorporated early in the synthesis by using a fluorinated starting material, such as 2-fluorobenzaldehyde (B47322) or 2-fluorobenzylamine (B1294385).

For example, a common synthetic route is the reductive amination of 2-fluorobenzaldehyde with ethanolamine. In this case, the C-F bond is already present and remains intact throughout the reaction. Therefore, a discussion of mechanistic insights into fluorination reactions involving this compound would focus on the synthesis of its precursors rather than its own reactivity as a fluorinating agent.

The synthesis of fluorinated aromatic building blocks often involves nucleophilic or electrophilic fluorination strategies. Electrophilic fluorination, for instance, can be achieved using reagents like Selectfluor®, which is known for its safety and high reactivity. nih.govgoogle.com The synthesis of β-fluoroamines can also be accomplished through methods like the hydrofluorination of aziridines. organic-chemistry.org

The presence of the fluorine atom on the benzyl group of this compound primarily exerts an electronic influence on the molecule's reactivity. As a moderately electron-withdrawing group, it can affect the pKa of the amino group and the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution, but it does not participate directly in fluorination mechanisms.

Reaction Mechanisms and Reactivity of 2 2 Fluorobenzyl Amino Ethanol Derivatives

Pathways Involving N-F Reagents

The reactivity of 2-((2-fluorobenzyl)amino)ethanol with N-F reagents, which are sources of electrophilic fluorine, is characterized by the presence of two principal nucleophilic sites: the secondary amine and the primary alcohol. wikipedia.orgresearchgate.netorganicreactions.org The reaction outcome and mechanism are highly dependent on the specific N-F reagent employed and the reaction conditions. N-F reagents are broadly classified as neutral, such as N-fluorobenzenesulfonimide (NFSI), or cationic, like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgorganicreactions.org These reagents have become indispensable in organofluorine chemistry due to their stability, ease of handling, and tunable reactivity compared to elemental fluorine. researchgate.netalfa-chemistry.comrsc.org

Research into the electrophilic fluorination of bifunctional molecules like amino alcohols involves considering the chemoselectivity between the nitrogen and oxygen centers. The lone pair of electrons on the nitrogen atom can react directly with the electrophilic fluorine source, leading to N-fluorination. Alternatively, the hydroxyl group can be targeted, primarily resulting in deoxyfluorination.

The secondary amine in this compound is a soft nucleophile, making it a prime target for electrophilic N-F reagents. The reaction of secondary amines with reagents like Selectfluor™ has been demonstrated to produce the corresponding N-fluoroamines (R₂NF) in high yields. rsc.org This transformation proceeds via a direct electrophilic attack on the nitrogen atom.

The proposed mechanism for the N-fluorination of the secondary amine moiety is a polar Sₙ2-type reaction or a single-electron transfer (SET) process, although the exact mechanism remains a subject of investigation. wikipedia.orgresearchgate.netwikipedia.org In this pathway, the nitrogen lone pair attacks the electrophilic fluorine atom of the N-F reagent, displacing the nitrogen-containing leaving group and forming the N-fluoroamine derivative, N-fluoro-N-(2-fluorobenzyl)ethanolamine. Studies on various primary and secondary amines using Selectfluor™ in solvents like acetonitrile (B52724) have confirmed the efficiency of this pathway, yielding stable N-fluorinated products. rsc.org

The primary alcohol functional group presents an alternative reaction site. While N-F reagents are not the classical choice for deoxyfluorination, which is more commonly achieved with sulfur-based reagents (e.g., DAST) or sulfonyl fluorides (e.g., SulfoxFluor), cas.cnnih.gov pathways exist for N-F reagents to effect this transformation.

A notable method involves a photoredox-catalyzed deoxyfluorination using Selectfluor. scientificupdate.com In this process, the alcohol is first converted into a suitable derivative, such as an oxalate (B1200264) ester. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer process that ultimately generates an alkyl radical. This radical is then trapped by Selectfluor in a fluorine atom transfer step to yield the fluoroalkane. scientificupdate.com Applying this to this compound would result in the formation of 1-fluoro-2-((2-fluorobenzyl)amino)ethane.

Besides fluorination, N-F reagents like Selectfluor can also act as strong oxidants. wikipedia.orgnih.gov Under certain conditions, particularly in the absence of a more favorable fluorination pathway, the primary alcohol could be oxidized to the corresponding aldehyde, 2-((2-fluorobenzyl)amino)acetaldehyde.

The chemoselectivity between N-fluorination and reaction at the alcohol site is a critical consideration. The direct electrophilic fluorination of the amine is often a rapid and facile process. rsc.org Achieving selective deoxyfluorination of the alcohol typically requires specific activation, such as the photocatalytic conditions mentioned, which may allow it to compete with or dominate over N-fluorination. scientificupdate.com

The following table summarizes research findings on the reaction of N-F reagents with substrates analogous to the functional groups found in this compound.

Table 1: Representative Reactions of N-F Reagents with Secondary Amine and Alcohol Substrates

| Substrate | N-F Reagent | Product(s) | Solvent / Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Diethylamine | Selectfluor™ | N-Fluorodiethylamine | Acetonitrile | High | rsc.org |

| Di(n-propyl)amine | Selectfluor™ | N-Fluorodi(n-propyl)amine | Acetonitrile | High | rsc.org |

| 2-Decanol (as oxalate ester) | Selectfluor | 2-Fluorodecane | Acetone/Water, Photoredox Catalyst (Ir[dF(OMe)ppy]₂(dtbbpy)PF₆) | 78% | scientificupdate.com |

| 1,3,5-Trimethoxybenzene | NFSI | 1-Fluoro-2,4,6-trimethoxybenzene | Ball Milling, 30 Hz | 51% | nih.gov |

| Benzyl (B1604629) Alcohol | Selectfluor / I₂ (cat.) | Benzoic acid derivatives | Acetonitrile, Reflux | Moderate | nih.gov |

Derivatization Strategies and Synthetic Transformations

Modification of the Amino Functionality

The secondary amine in 2-((2-fluorobenzyl)amino)ethanol is a primary site for synthetic modification, enabling the introduction of a wide range of substituents that can significantly alter the molecule's properties.

The nucleophilic secondary amine readily undergoes acylation and sulfonylation reactions. These transformations are fundamental in synthetic chemistry for the formation of stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides are important structural motifs in many biologically active compounds.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic environment affords N-sulfonyl derivatives. Sulfonamides are known for their chemical stability and are prevalent in medicinal chemistry.

| Reagent Type | General Structure | Resulting Functional Group | Typical Reaction Conditions |

| Acyl Halide | R-CO-Cl | Amide | Aprotic solvent, organic base (e.g., Triethylamine) |

| Acid Anhydride | (R-CO)₂O | Amide | Aprotic solvent, optional catalyst (e.g., DMAP) |

| Sulfonyl Halide | R-SO₂-Cl | Sulfonamide | Aprotic solvent, organic base (e.g., Pyridine) |

Introducing alkyl groups to the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct N-alkylation with alkyl halides can be employed to introduce new carbon-carbon bonds. However, this method can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts, which can be a significant side reaction. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor the desired tertiary amine product.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the tertiary amine. wikipedia.org This strategy avoids the issue of overalkylation. masterorganicchemistry.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are selective for the iminium ion over the carbonyl precursor. masterorganicchemistry.comorganic-chemistry.org This method is highly versatile, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used. organic-chemistry.org

| Strategy | Reactants | Intermediate | Reducing Agent | Product |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'R''-CO) | Iminium Ion | Sodium triacetoxyborohydride (STAB) | Tertiary Amine |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'R''-CO) | Iminium Ion | Sodium cyanoborohydride (NaBH₃CN) | Tertiary Amine |

Modifications at the Hydroxyl Group

The primary hydroxyl group of this compound is another key site for derivatization, allowing for the formation of ethers and esters. These reactions expand the synthetic utility of the scaffold.

Esterification: The alcohol can be converted to an ester through reaction with carboxylic acids (under Fischer esterification conditions), acyl chlorides, or acid anhydrides. These reactions are often catalyzed by acid or, in the case of acyl halides, facilitated by a non-nucleophilic base.

Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. O-alkylation can also be performed under various other conditions depending on the desired ether.

Cyclization and Heterocycle Formation Utilizing the this compound Scaffold

The inherent 1,2-aminoalcohol structure of this compound makes it an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. These ring structures are of significant interest in medicinal and materials chemistry.

Intramolecular cyclization can be induced to form substituted morpholines. For instance, reaction with a suitable dielectrophile can bridge the nitrogen and oxygen atoms. More commonly, intermolecular reactions are employed where the this compound scaffold acts as a key building block. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinone rings. Condensation with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. Furthermore, its use in multi-component reactions can lead to the assembly of more complex heterocyclic frameworks, such as substituted piperazines, by reacting with another amine and a suitable carbonyl-containing component.

Strategic Use of Protecting Groups in Complex Syntheses

In the context of a multi-step synthesis involving a molecule with multiple reactive sites like this compound, the strategic use of protecting groups is essential. numberanalytics.com Protecting groups temporarily mask a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. numberanalytics.comjocpr.com

Given the presence of both a secondary amine and a primary alcohol, orthogonal protection strategies are particularly valuable. numberanalytics.com This involves using protecting groups for the amine and alcohol that can be removed under different, non-interfering conditions. numberanalytics.com

Amine Protection: The secondary amine can be protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid). fiveable.me The Cbz group is cleaved by catalytic hydrogenolysis. numberanalytics.com

Alcohol Protection: The primary alcohol can be protected as a silyl (B83357) ether, for example, a tert-butyldimethylsilyl (TBS) ether. utsouthwestern.edu Silyl ethers are robust but can be selectively removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), conditions that would not affect a Boc or Cbz group. numberanalytics.com

This orthogonal approach allows for the selective deprotection and subsequent reaction of either the amine or the alcohol, providing precise control over the synthetic route towards a complex target molecule. numberanalytics.com

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Amine | tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl | TBS | Fluoride Source (e.g., TBAF) |

Green Chemistry Principles in the Synthesis of 2 2 Fluorobenzyl Amino Ethanol

Atom Economy Maximization

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jk-sci.comprimescholars.com An ideal reaction would have a 100% atom economy, where all atoms from the reactants are found in the product, generating no waste by-products. nih.govsavemyexams.com

The balanced chemical equation using a common laboratory reducing agent, sodium borohydride (B1222165) (NaBH₄), is: C₇H₅FO + C₂H₇NO + NaBH₄ → C₉H₁₂FNO + "NaBO₂" + H₂ (unbalanced by-products)

A more direct calculation for atom economy is: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

For the reductive amination of 2-fluorobenzaldehyde (B47322) with ethanolamine (B43304), the condensation step first produces an imine and water: C₇H₅FO (2-fluorobenzaldehyde) + C₂H₇NO (ethanolamine) → C₉H₁₀FNO (imine) + H₂O

The subsequent reduction of the imine to the final product, 2-((2-Fluorobenzyl)amino)ethanol, is where the choice of reagent becomes critical for atom economy.

Atom Economy = [169.20 / (124.11 + 61.08 + 2.02)] x 100 = 90.4%

Using Sodium Borohydride (NaBH₄): This common hydride reagent is less atom-economical as it introduces additional atoms that end up in inorganic by-products. acs.orgmasterorganicchemistry.com A full accounting of the stoichiometry shows that one mole of NaBH₄ can reduce four moles of the imine, but for calculation simplicity, we consider the reactants needed per mole of product. The reaction generates borate (B1201080) salts as waste.

Atom Economy = [169.20 / (124.11 + 61.08 + 37.83)] x 100 = 75.8% (This is an approximation as the boron-containing by-products are complex).

The following table illustrates the impact of reaction type on atom economy, highlighting why addition and rearrangement reactions are preferred in green synthesis.

| Reaction Type | General Scheme | Theoretical Atom Economy | Example |

| Addition | A + B → C | 100% | Hydration of ethene to ethanol (B145695) savemyexams.com |

| Substitution | A + B → C + D | < 100% | Synthesis of ethanol from bromoethane (B45996) and NaOH savemyexams.com |

| Elimination | A → B + C | < 100% | Dehydration of ethanol to ethene and water youtube.com |

| Reductive Amination (Catalytic) | Aldehyde + Amine + H₂ → Amine + H₂O | High (<100%) | Synthesis of this compound |

Maximizing atom economy is a primary goal of green chemistry to reduce waste at its source. nih.gov

Waste Prevention and Reduction

The principle of waste prevention is a cornerstone of green chemistry, famously stated as "It is better to prevent waste than to treat or clean up waste after it has been created." nih.gov This principle is closely linked to atom economy, as reactions with low atom economy inherently generate more waste. savemyexams.com A key metric used to quantify waste is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the desired product.

In the synthesis of this compound, waste arises from several sources:

By-products: The condensation step produces water, a benign by-product. However, the choice of reducing agent is the main determinant of harmful waste. wikipedia.orgacs.org

Reagent-Derived Waste: Stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) generate significant amounts of inorganic salt waste (e.g., borates) that require disposal. masterorganicchemistry.comorganic-chemistry.org

Catalytic routes offer a superior alternative for waste prevention. Catalytic hydrogenation uses molecular hydrogen (H₂) as the reductant. In this process, the catalyst (e.g., Palladium on carbon, Pd/C) is used in small quantities and can often be recovered and reused, and the only stoichiometric by-product is water. frontiersin.org This dramatically reduces the E-Factor compared to syntheses employing stoichiometric hydride reagents.

| Reducing Agent | Reactants | Desired Product | By-products | Waste Profile |

| Catalytic Hydrogen (H₂) | 2-fluorobenzaldehyde, ethanolamine, H₂, catalyst | This compound | Water | Minimal; catalyst can be recycled. frontiersin.org |

| Sodium Borohydride (NaBH₄) | 2-fluorobenzaldehyde, ethanolamine, NaBH₄ | This compound | Water, Borate salts | High; generates significant inorganic waste. acs.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 2-fluorobenzaldehyde, ethanolamine, NaBH(OAc)₃ | This compound | Water, Boron compounds, Acetic acid | High; generates complex waste streams. organic-chemistry.org |

By choosing a catalytic pathway, chemists can design a synthesis that is inherently cleaner and more sustainable.

Use of Safer Solvents and Auxiliaries

Green chemistry promotes the use of safer, more sustainable alternatives. For the synthesis of this compound, this involves replacing hazardous solvents with greener options that have a better environmental, health, and safety profile.

Safer Alternatives:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks like corn cobs, 2-MeTHF is a viable replacement for THF and other chlorinated solvents. usc.edunih.gov

Cyclopentyl Methyl Ether (CPME): This ether is noted for its low peroxide formation, high boiling point, and hydrophobicity, which can simplify workups. nih.govnih.gov

Ethanol: As a bio-based solvent, ethanol is a much greener choice than methanol (B129727) or other volatile organic compounds. usc.edu

Water: When the reaction chemistry allows, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Some catalytic reductive aminations can be performed in water. frontiersin.org

The following table, adapted from solvent selection guides, categorizes common solvents based on their green credentials.

| Category | Solvents | Rationale |

| Less Preferable / Hazardous | Dichloromethane, 1,2-Dichloroethane, Benzene (B151609), Chloroform, 1,4-Dioxane | Carcinogenic, toxic, environmentally persistent. usc.edunih.gov |

| Usable but with Issues | Tetrahydrofuran (THF), Acetonitrile (B52724), Toluene, Methanol | Flammable, toxic, peroxide-forming (THF). nih.gov |

| Greener Alternatives | Water, Ethanol, 2-Propanol, Ethyl Acetate, 2-MeTHF, CPME | Lower toxicity, renewable sources, better EHS profile. usc.edunih.gov |

Implementing safer solvents not only reduces environmental harm but also enhances worker safety. usc.edu

Energy Efficiency in Synthetic Protocols

The fourth principle of green chemistry states that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org Synthetic methods should ideally be conducted at ambient temperature and pressure.

Energy consumption in the synthesis of this compound is associated with:

Heating and Cooling: Many chemical reactions require heating to proceed at a reasonable rate. Energy is also consumed in cooling steps to control exothermic reactions or for crystallization.

Solvent Removal: Distillation or evaporation to remove solvents post-reaction is an energy-intensive process.

Purification: Techniques like chromatography consume energy for pumping solvents.

Improving energy efficiency can be achieved through several strategies:

Catalysis: The use of catalysts is a primary method for reducing energy consumption. Catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperatures and pressures), thus saving energy. jk-sci.com The catalytic hydrogenation route for producing this compound is less energy-intensive than methods requiring prolonged heating.

Process Optimization: Designing one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can save significant energy by eliminating separation, purification, and reheating steps. chemrxiv.org Reductive amination is often performed as a one-pot process. frontiersin.org

By focusing on energy-efficient protocols, the chemical industry can reduce its reliance on fossil fuels and decrease its carbon footprint. rsc.org

Biocatalysis as a Green Synthetic Route

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful tool for green synthesis. jk-sci.comnih.gov Enzymes offer remarkable selectivity (chemo-, regio-, and stereoselectivity) and typically operate under very mild conditions (ambient temperature, neutral pH, and in aqueous media), aligning perfectly with the principles of green chemistry. rsc.orgnih.gov

For the synthesis of amines like this compound, several classes of enzymes are of great interest:

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the reductive amination of aldehydes and ketones with high efficiency. rsc.orgnih.gov An AmDH could theoretically synthesize this compound directly from 2-fluorobenzaldehyde and an amine source.

Transaminases (TAs): While also used for amine synthesis, they require an amino donor, which can complicate the process and lower atom economy. frontiersin.org

A potential biocatalytic route using an AmDH could be designed as a dual-enzyme system for cofactor recycling. For example, an AmDH could be paired with a formate (B1220265) dehydrogenase (FDH). rsc.org

Proposed Biocatalytic Reaction: 2-fluorobenzaldehyde + NH₃ + NADH → 2-((2-Fluorobenzyl)amine + NAD⁺ (catalyzed by AmDH) HCOO⁻ + NAD⁺ → CO₂ + NADH (catalyzed by FDH)

In this system, ammonium (B1175870) formate can serve as both the nitrogen source and the ultimate reductant, with the only by-product being carbon dioxide. rsc.orgnih.gov This approach offers several advantages over traditional chemical methods:

High Selectivity: Enzymes can avoid the need for protecting groups, simplifying the synthetic route and reducing waste. acs.org

Mild Conditions: Reactions are run in water at or near room temperature, drastically reducing energy consumption.

Environmental Compatibility: The catalysts are biodegradable, and the process avoids harsh reagents and organic solvents.

| Feature | Traditional Chemical Synthesis (e.g., NaBH₄) | Biocatalytic Synthesis (e.g., AmDH) |